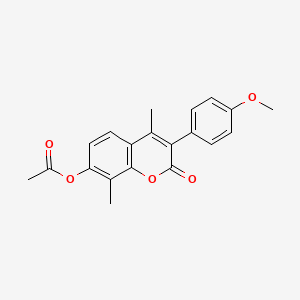

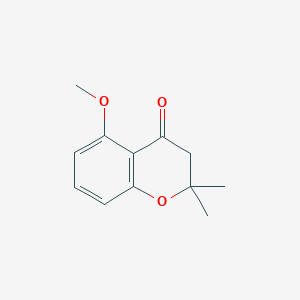

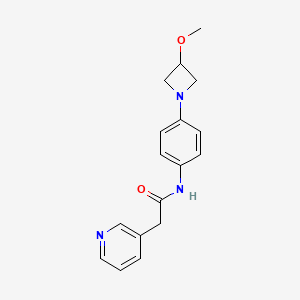

![molecular formula C18H18N4O2 B2472133 3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide CAS No. 518018-61-6](/img/structure/B2472133.png)

3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide

Overview

Description

The compound “3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide” is a complex organic molecule. It contains a benzimidazole group, which is a fused aromatic ring system consisting of benzene and imidazole . It also contains a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple ring systems and functional groups. The benzimidazole group would contribute significant aromatic character to the molecule .Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, particularly those involving electrophilic aromatic substitution . The presence of the methoxy group could also influence the reactivity of the molecule, as methoxy groups are electron-donating and can activate aromatic rings towards electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic character and the presence of polar functional groups. It would likely be solid at room temperature .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound MLS000769034, also known as 3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide or SMR000433756:

Antimicrobial Activity

Research has shown that benzimidazole derivatives, including MLS000769034, exhibit significant antimicrobial properties. These compounds can inhibit the growth of various bacterial and fungal strains, making them potential candidates for developing new antibiotics and antifungal agents . Their mechanism often involves disrupting microbial cell membranes or interfering with essential microbial enzymes.

Anticancer Properties

MLS000769034 has been studied for its potential anticancer activity. Benzimidazole derivatives are known to induce apoptosis (programmed cell death) in cancer cells by targeting specific cellular pathways. This compound can inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy . Research focuses on its ability to target and disrupt cancer cell DNA and inhibit tumor growth.

Antiviral Applications

The compound has shown potential in antiviral research. Benzimidazole derivatives can inhibit viral replication by targeting viral enzymes or interfering with viral RNA synthesis. MLS000769034 is being explored for its efficacy against various viruses, including influenza and hepatitis . This makes it a valuable compound in the development of antiviral drugs.

Anti-inflammatory Effects

MLS000769034 exhibits anti-inflammatory properties, which are beneficial in treating inflammatory diseases. The compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues . This application is particularly relevant in the development of treatments for conditions like arthritis and other inflammatory disorders.

Neuroprotective Agents

Research indicates that MLS000769034 may have neuroprotective effects. Benzimidazole derivatives can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases such as Alzheimer’s and Parkinson’s . This compound is being investigated for its potential to slow down or prevent the progression of these diseases.

Antiparasitic Activity

MLS000769034 has been studied for its antiparasitic properties. Benzimidazole derivatives are effective against a range of parasites, including those causing diseases like malaria and trypanosomiasis . The compound works by disrupting the metabolic processes of the parasites, leading to their death.

Antioxidant Properties

The compound also exhibits antioxidant activity, which is crucial in protecting cells from oxidative damage caused by free radicals . This property is beneficial in preventing various diseases, including cardiovascular diseases and certain types of cancer. Research is ongoing to explore its full potential as an antioxidant agent.

Enzyme Inhibition

MLS000769034 can act as an enzyme inhibitor, targeting specific enzymes involved in various biological processes . This application is significant in drug development, where enzyme inhibitors are used to treat diseases by blocking the activity of enzymes that contribute to disease progression.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

MLS000769034, also known as 3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide or SMR000433756, is an immune response modifier that acts as a toll-like receptor 7 agonist . It is commonly used topically to treat warts on the skin of the genital and anal areas .

Mode of Action

The compound’s mode of action is via stimulation of innate and acquired immune responses, which ultimately leads to inflammatory cell infiltration within the field of drug application followed by apoptosis of diseased tissue .

Biochemical Pathways

The compound’s action affects the immune response pathways. By acting as a toll-like receptor 7 agonist, it stimulates the innate and acquired immune responses, leading to inflammatory cell infiltration . This results in the apoptosis of diseased tissue, thereby helping to relieve and control wart production .

Result of Action

The molecular and cellular effects of MLS000769034’s action include the stimulation of immune responses, inflammatory cell infiltration, and apoptosis of diseased tissue . These effects help to control wart production and treat certain types of skin cancer .

properties

IUPAC Name |

3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c1-24-15-8-6-14(7-9-15)12-20-21-18(23)10-11-22-13-19-16-4-2-3-5-17(16)22/h2-9,12-13H,10-11H2,1H3,(H,21,23)/b20-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEXBEGNBBBAVQC-UDWIEESQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)CCN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101325559 | |

| Record name | 3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667145 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |

CAS RN |

518018-61-6 | |

| Record name | 3-(benzimidazol-1-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101325559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

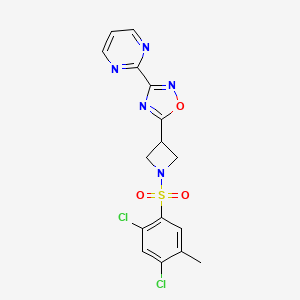

![3-(2-chlorobenzyl)-6-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2472050.png)

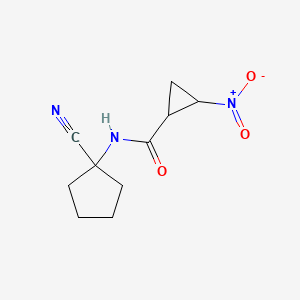

![N-(sec-butyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2472053.png)

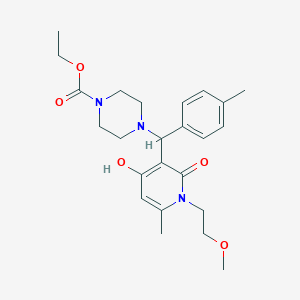

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2472055.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2472056.png)

![4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2472065.png)

![(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2472066.png)

![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2472067.png)

![2-(Difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B2472069.png)